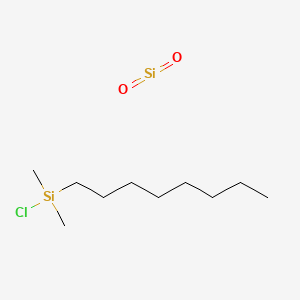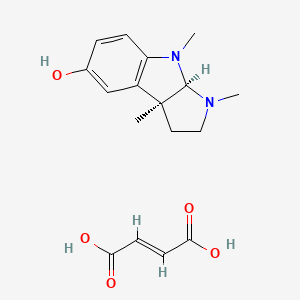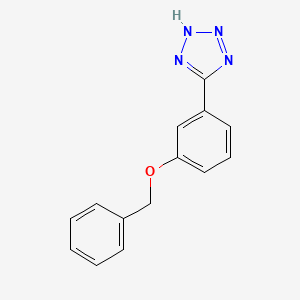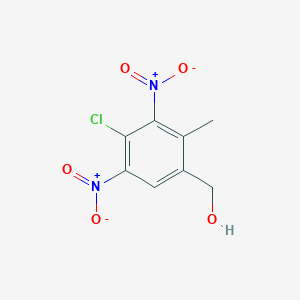
N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary targets of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide are currently unknown. This compound is a relatively new molecule and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide . These factors include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is stored at room temperature, indicating its stability under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide typically involves the reaction of 4-phenylpiperazine with an appropriate ethanimidamide derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide include:
- 2-(4-phenylpiperazin-1-yl)ethanamine
- 4-phenylpiperazine
- N’-hydroxyethanimidamide
Uniqueness
N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
720706-16-1 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C12H18N4O/c13-12(14-17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,13,14) |
InChI Key |
TZUXXQXVGHTXSL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 |
Isomeric SMILES |
C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=C2 |
Canonical SMILES |
C1CN(CCN1CC(=NO)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


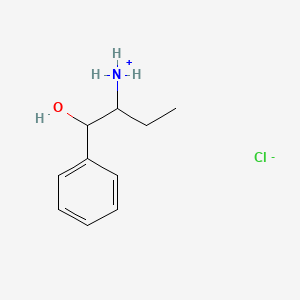

![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0)](/img/structure/B3340503.png)

